3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H27N5O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-17(2)31-25(33)21(36-26(31)35)16-20-23(27-22-6-4-5-11-30(22)24(20)32)29-14-12-28(13-15-29)18-7-9-19(34-3)10-8-18/h4-11,16-17H,12-15H2,1-3H3/b21-16- |
InChI Key |
BLSZQEMCLIPMAO-PGMHBOJBSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the piperazinyl group, and the final cyclization to form the pyrido[1,2-A]pyrimidin-4-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alkoxides). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted piperazinyl derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
Antidiabetic Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antidiabetic effects. The mechanism involves enhancing glucose uptake and improving insulin sensitivity.
| Compound | Effect on Glucose Uptake | Model Used |
|---|---|---|
| Thiazolidinone Derivative | Enhanced glucose uptake | Insulin-resistant mice |
| Related Compound (3a) | Reduced hyperglycemia | High-carbohydrate diet-induced model |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| A549 (Lung Cancer) | 8 | Apoptosis induction |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays, showing significant free radical scavenging activity.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging Assay | 25 |
| ABTS Assay | 30 |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Antidiabetic Effects in Animal Models
- A study involving diabetic rats demonstrated that administration of the compound significantly reduced blood glucose levels compared to control groups.
-
Antimicrobial Efficacy Against Resistant Strains
- Research highlighted its effectiveness against antibiotic-resistant strains of bacteria, suggesting potential for development into a new antimicrobial agent.
-
Cytotoxicity in Cancer Research
- In vitro studies showed that the compound induced apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic molecule that combines various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound has the following molecular formula: C27H28N4O3S , with a monoisotopic mass of 488.1882 Da . Its structural complexity arises from the combination of thiazolidine and pyrido-pyrimidine frameworks, which are known for diverse biological activities.
Antidiabetic Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant antidiabetic properties. The compound may function similarly, potentially acting as a DPP-IV inhibitor , which is crucial for managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. For example, DPP-IV inhibitors have shown IC50 values ranging from 100 nM to 400 nM in various assays .
Antitumor Activity
Thiazolidinone derivatives have been evaluated for their antitumor effects. A study demonstrated that certain thiazolidinone compounds exhibited potent cytotoxicity against glioblastoma multiform cells, with some derivatives showing IC50 values as low as 6.8 µM against MCF-7 breast cancer cells . The mechanism of action may involve apoptosis induction through the caspase pathway.
Antioxidant Activity
The antioxidant potential of thiazolidinones has been documented, with some derivatives demonstrating significant inhibition of lipid peroxidation. For instance, compounds with specific substitutions at the cyclohexyl moiety showed enhanced antioxidant activity in TBARS assays . This suggests that the compound may also contribute to cellular protection against oxidative stress.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : As a DPP-IV inhibitor, it may enhance incretin levels, leading to improved glycemic control.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, particularly through caspase activation.
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers, it may protect against cellular damage.
Comparison with Similar Compounds
Structural Analysis
The Z-configuration of the methylidene group ensures optimal spatial alignment for binding . The 4-methoxyphenylpiperazinyl substituent contributes to solubility and receptor affinity via hydrophobic and hydrogen-bonding interactions .
Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs (see ):
Key Observations:
Thiazolidinone Modifications: The isopropyl group in the target compound may enhance steric stabilization and enzyme binding compared to ethyl or methoxyethyl analogs . Electron-Withdrawing Groups: The thioxo group in the thiazolidinone ring increases electrophilicity, contrasting with nitro groups in antiparasitic derivatives ().
Synthetic Pathways: The target compound’s synthesis likely involves N-nucleophilic substitution at position 2 (e.g., with 4-(4-methoxyphenyl)piperazine) followed by condensation of the thiazolidinone precursor at position 3 . This aligns with methods for analogous compounds (, Scheme 4).
Computational and Structural Insights
- Docking Simulations: The thiazolidinone’s thioxo group likely interacts with aldose reductase’s catalytic site, as seen in catechol derivatives .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to introduce the thiazolidinone and pyridopyrimidine moieties .
- Refluxing under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
- Purification via column chromatography using silica gel and gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) . Key challenges include maintaining stereochemical integrity (Z-configuration of the methylidene group) and optimizing reaction yields (typically 40–60% after purification) .
Q. How is the compound structurally characterized?
Structural confirmation requires:
Q. What preliminary biological activities have been reported?
Early studies indicate:
- Anti-inflammatory activity : Inhibition of COX-2 and TNF-α in vitro (IC₅₀ values: 5–20 μM) .
- Antioxidant potential : Scavenging of free radicals (e.g., DPPH assay, EC₅₀ ~15 μM) .
- Cytotoxicity screening : Moderate activity against cancer cell lines (e.g., HeLa, IC₅₀ ~50 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for thiazolidinone formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve condensation efficiency by 15–20% .
- Temperature control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions in multi-step syntheses .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .
- Structural analogs : Compare activity of derivatives with minor substitutions (see Table 1) .
- Dose-response validation : Replicate experiments across multiple concentrations to confirm IC₅₀ trends .
Table 1: Structural Analogs and Key Differences
| Compound | Substituent Variation | Biological Impact |
|---|---|---|
| Analog A | 3-Methoxypropyl vs. isopropyl | Reduced COX-2 inhibition (IC₅₀ ↑30%) |
| Analog B | Benzodioxole addition | Enhanced antioxidant activity (EC₅₀ ↓50%) |
Q. What methodologies are used to study interactions with biological targets?
Advanced interaction studies involve:
- Molecular docking : Simulations to predict binding affinities with proteins (e.g., COX-2, NF-κB) .
- Surface plasmon resonance (SPR) : Real-time measurement of binding kinetics (KD values) .
- Metabolic stability assays : Liver microsome studies to assess cytochrome P450 interactions .
Methodological Notes
- Stereochemical purity : Use chiral HPLC to isolate enantiomers if racemization occurs during synthesis .
- Biological assay controls : Include reference compounds (e.g., aspirin for anti-inflammatory assays) to validate results .
- Data reproducibility : Publish raw spectral data (NMR, HRMS) in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
